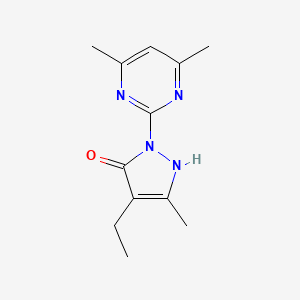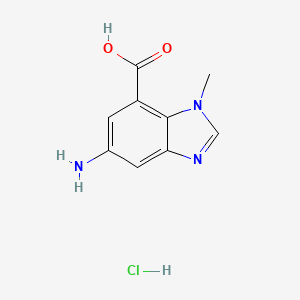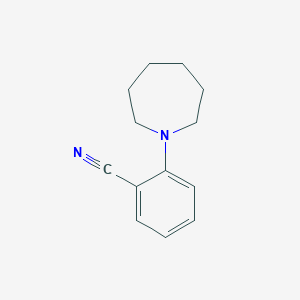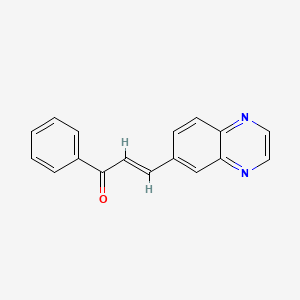![molecular formula C20H18FN3O2 B2989148 6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-71-9](/img/structure/B2989148.png)
6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted with a 4-fluorobenzyl group at the 6-position and an o-tolyl group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine core and the attachment of the 4-fluorobenzyl and o-tolyl groups. The exact methods would depend on the specific synthetic route chosen by the chemist. Common methods for the synthesis of biaryl compounds like this include Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyrimidine core would likely contribute to the compound’s aromaticity, while the 4-fluorobenzyl and o-tolyl substituents would influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrrolopyrimidine core might undergo reactions typical of aromatic compounds, while the 4-fluorobenzyl and o-tolyl groups might participate in reactions typical of benzyl and aryl groups, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed efficient synthetic routes and methods for producing pyrimidine derivatives and have conducted extensive structural, spectral, and computational analyses to understand their properties. For instance, Ashraf et al. (2019) reported on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, focusing on their chemical structures ascertained through spectral techniques and computational analysis using density functional theory (DFT) and time-dependent DFT computation. Their work provides a foundation for understanding the molecular structures and electronic properties of such compounds (Ashraf et al., 2019).
Antitumor Activities
The potential antitumor activities of pyrimidine derivatives have been a significant area of investigation. Raić-Malić et al. (2000) synthesized new pyrimidine derivatives of ascorbic acid analogs and evaluated their antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Raić-Malić et al., 2000).
Enzyme Inhibition
Pyrimidine derivatives have also been explored for their enzyme inhibition properties. For example, Rauf et al. (2010) prepared derivatives that were screened for their in vitro urease inhibition activity. Their findings contribute to understanding the biochemical interactions of these compounds and their potential therapeutic applications (Rauf et al., 2010).
Solid-Phase Synthesis and NF-kB Inhibition
Additionally, the solid-phase synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones and their evaluation as NF-kB inhibitors by Kim et al. (2006) reveal the versatility of pyrimidine derivatives in medicinal chemistry, particularly in modulating inflammatory pathways (Kim et al., 2006).
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-4-2-3-5-15(12)18-17-16(22-20(26)23-18)11-24(19(17)25)10-13-6-8-14(21)9-7-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLSTRXDHGFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)


![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)


